
Preclinical Data for AS-99 Free Base: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS-99 free base

Cat. No.: B12422423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AS-99 is a first-in-class, potent, and selective small molecule inhibitor of ASH1L (Absent, Small,

or Homeotic-like 1) histone methyltransferase.[1][2] Preclinical data have demonstrated its anti-

leukemic activity, particularly in models of Mixed Lineage Leukemia (MLL).[1][3] AS-99

functions by blocking cell proliferation, inducing apoptosis and differentiation, and

downregulating MLL fusion target genes.[1][3] In vivo studies have shown that AS-99 can

reduce the leukemia burden in mouse models.[1][4] This technical guide provides a

comprehensive overview of the available preclinical data for AS-99 free base, including its

mechanism of action, quantitative pharmacological data, and detailed experimental

methodologies.

Mechanism of Action
AS-99 selectively targets the SET domain of ASH1L, inhibiting its histone methyltransferase

activity.[3][5] In MLL-rearranged leukemias, the ASH1L enzyme is responsible for the di-

methylation of histone H3 at lysine 36 (H3K36me2).[1][5] This H3K36me2 mark is "read" by the

LEDGF (Lens Epithelium-Derived Growth Factor) protein, which in turn helps to recruit and

stabilize the oncogenic MLL fusion protein on the chromatin.[1][2][4] This complex then drives

the expression of key leukemogenic target genes, including HOXA9, MEF2C, DLX2, and FLT3.

[4]
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By inhibiting ASH1L, AS-99 reduces H3K36me2 levels at these gene promoters, which disrupts

the recruitment of the MLL fusion protein complex.[1] This leads to the downregulation of the

MLL fusion-driven transcriptional program, resulting in the observed anti-leukemic effects.[1][4]

Data Presentation
The following tables summarize the key quantitative preclinical data for AS-99.

Table 1: In Vitro Potency and Selectivity

Parameter Value Notes Source

IC50 0.79 µM

Half-maximal

inhibitory

concentration against

ASH1L histone

methyltransferase

activity.

[1][2]

Kd 0.89 µM

Dissociation constant,

indicating binding

affinity to ASH1L.

[1][2]

Selectivity >100-fold

Tested against a panel

of 20 other histone

methyltransferases at

a concentration of 50

µM, showing no

significant inhibition.

[1][2]

Table 2: In Vitro Cellular Activity in Leukemia Cell Lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4930721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930721/
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-16-0058/1802566/2159-8290_cd-16-0058v2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930721/
https://aacrjournals.org/cancerdiscovery/article/6/7/770/5665/ASH1L-Links-Histone-H3-Lysine-36-Dimethylation-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930721/
https://aacrjournals.org/cancerdiscovery/article/6/7/770/5665/ASH1L-Links-Histone-H3-Lysine-36-Dimethylation-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930721/
https://aacrjournals.org/cancerdiscovery/article/6/7/770/5665/ASH1L-Links-Histone-H3-Lysine-36-Dimethylation-to
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
MLL
Translocation

Effect
Concentration
Range

Source

MOLM13 MLL-AF9
Inhibition of cell

proliferation

GI50: 5 µM to 25

µM
[4]

MV4;11 MLL-AF4

Inhibition of cell

proliferation,

Induction of

apoptosis

GI50: 5 µM to 25

µM, Apoptosis:

1-8 µM

[1][4]

KOPN8 MLL-AF6
Inhibition of cell

proliferation

GI50: 5 µM to 25

µM
[4]

K562 None (Control)
Weaker effect on

proliferation

No or limited

effects at ≥10 µM
[1][4]

SET2 None (Control)
Weaker effect on

proliferation

No or limited

effects at ≥10 µM
[1]

Table 3: In Vivo Pharmacokinetics in Mice

Parameter
Intravenous (IV)
Administration

Intraperitoneal (IP)
Administration

Source

AUC 9701 hrng/mL 10,699 hrng/mL [1][2][4]

Half-life (t1/2) ~5–6 hours ~5–6 hours [1][2][4]

Cmax >10 µM >10 µM [1][2][4]

Signaling Pathways and Experimental Workflows
Signaling Pathway of AS-99 in MLL Leukemia
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Caption: AS-99 inhibits ASH1L, preventing H3K36me2 and subsequent MLL fusion protein

recruitment.

Experimental Workflow: Cell Viability (MTT Assay)
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Caption: A typical workflow for assessing cell viability in response to AS-99 treatment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12422423?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: In Vivo Xenotransplantation
Model

Start

Inject human MLL leukemia cells
(e.g., MV4;11-luciferase) into

immunocompromised (NSG) mice

Confirm leukemia engraftment
(e.g., via bioluminescence imaging)

Randomize mice into groups and begin treatment
(AS-99 or vehicle control, e.g., 30 mg/kg IP daily)

Monitor leukemia burden, body weight,
and overall health throughout the study

Endpoint: Collect bone marrow, spleen,
and peripheral blood

Analyze tissues for human leukemia cell
infiltration (hCD45+) by flow cytometry

End
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Caption: Workflow for evaluating the in vivo efficacy of AS-99 in a leukemia xenograft model.

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of AS-99 on the proliferation of leukemia cell lines.

Cell Seeding: Leukemia cell lines (e.g., MOLM13, MV4;11) are seeded into 96-well plates at

a density of 5,000 to 10,000 cells per well in 100 µL of RPMI-1640 medium supplemented

with 10% FBS.

Compound Addition: AS-99 is serially diluted in culture medium and added to the wells. A

vehicle control (DMSO) is also included.

Incubation: Plates are incubated for 7 days at 37°C in a 5% CO2 incubator.

MTT Reagent: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

reagent (5 mg/mL in PBS) is added to each well.

Formazan Formation: Plates are incubated for an additional 2 to 4 hours until a purple

precipitate is visible.

Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in dilute HCl)

is added to each well to dissolve the formazan crystals.

Absorbance Reading: The plate is left at room temperature in the dark for at least 2 hours,

and then the absorbance is measured at 570 nm using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of growth

inhibition relative to the vehicle control, and GI50 values are determined.

CUT&RUN (Cleavage Under Targets and Release Using
Nuclease) Assay
This protocol is used to map the genomic localization of H3K36me2 following AS-99 treatment.
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Cell Preparation: MV4;11 cells are treated with AS-99 (e.g., 5.5 µM) or DMSO.

Approximately 5x105 cells are harvested.

Bead Binding: Cells are bound to activated Concanavalin A-coated magnetic beads.

Permeabilization and Antibody Incubation: Cells are permeabilized with digitonin and

incubated overnight at 4°C with a primary antibody specific for H3K36me2.

pAG-MNase Binding: A fusion protein of Protein A/G and Micrococcal Nuclease (pAG-

MNase) is added and incubated to allow binding to the primary antibody.

Chromatin Cleavage: The mixture is chilled, and Ca2+ is added to activate the MNase, which

cleaves the DNA surrounding the antibody-bound protein. The reaction is stopped by the

addition of a STOP buffer containing EDTA and EGTA.

Fragment Release: The reaction is incubated at 37°C to release the cleaved chromatin

fragments into the supernatant.

DNA Purification: The supernatant containing the DNA fragments is collected, and the DNA is

purified using a spin column-based method.

Library Preparation and Sequencing: The purified DNA is used to prepare a library for next-

generation sequencing.

Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called

to identify regions of H3K36me2 enrichment, which are then compared between AS-99 and

DMSO-treated cells.

MLL Leukemia Xenotransplantation Mouse Model
This protocol is used to evaluate the in vivo efficacy of AS-99.

Animal Model: Immunocompromised mice, such as NOD/scid IL2Rγnull (NSG) mice, are

used for these studies.

Cell Injection: Human MLL leukemia cells (e.g., 2 x 106 MV4;11 cells expressing luciferase)

are injected via the tail vein into sublethally irradiated adult NSG mice.[4][6]
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Engraftment Monitoring: Leukemia engraftment is monitored, typically starting 1-2 weeks

post-injection, using methods such as bioluminescence imaging for luciferase-tagged cells or

flow cytometry of peripheral blood for human CD45+ cells.

Treatment: Once engraftment is established, mice are randomized into treatment and control

groups. AS-99 is administered (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection daily for a

specified period (e.g., 14 days).[2] The control group receives a vehicle solution.

Efficacy Assessment: The leukemia burden is monitored throughout the treatment period. At

the study endpoint, mice are euthanized, and bone marrow and spleen are harvested.

Analysis: The percentage of human CD45+ leukemic cells in the bone marrow, spleen, and

peripheral blood is quantified by flow cytometry to determine the extent of leukemic

infiltration and the effect of AS-99 treatment.[6]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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